molecular formula C20H20F2N2O2 B11106150 (2-fluorophenyl)[({(1E)-1-[3-fluoro-4-(piperidin-1-yl)phenyl]ethylidene}amino)oxy]methanone

(2-fluorophenyl)[({(1E)-1-[3-fluoro-4-(piperidin-1-yl)phenyl]ethylidene}amino)oxy]methanone

Cat. No.: B11106150
M. Wt: 358.4 g/mol
InChI Key: PRJHXPKFBCRSOE-OEAKJJBVSA-N
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Description

(E)-{1-[3-FLUORO-4-(PIPERIDIN-1-YL)PHENYL]ETHYLIDENE}AMINO 2-FLUOROBENZOATE is a synthetic organic compound characterized by the presence of fluorine atoms and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-{1-[3-FLUORO-4-(PIPERIDIN-1-YL)PHENYL]ETHYLIDENE}AMINO 2-FLUOROBENZOATE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Piperidine Derivative: The starting material, 3-fluoro-4-(piperidin-1-yl)benzaldehyde, is synthesized through a nucleophilic substitution reaction where piperidine is introduced to a fluorobenzaldehyde derivative.

    Condensation Reaction: The piperidine derivative is then subjected to a condensation reaction with 2-fluorobenzoic acid in the presence of a suitable catalyst, such as a Lewis acid, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-{1-[3-FLUORO-4-(PIPERIDIN-1-YL)PHENYL]ETHYLIDENE}AMINO 2-FLUOROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-{1-[3-FLUORO-4-(PIPERIDIN-1-YL)PHENYL]ETHYLIDENE}AMINO 2-FLUOROBENZOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of (E)-{1-[3-FLUORO-4-(PIPERIDIN-1-YL)PHENYL]ETHYLIDENE}AMINO 2-FLUOROBENZOATE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a conformational change that modulates their activity. This interaction can trigger a cascade of biochemical events, ultimately resulting in the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-{1-[3-FLUORO-4-(PIPERIDIN-1-YL)PHENYL]ETHYLIDENE}AMINO 2-FLUOROBENZOATE is unique due to the presence of both fluorine atoms and a piperidine ring, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C20H20F2N2O2

Molecular Weight

358.4 g/mol

IUPAC Name

[(E)-1-(3-fluoro-4-piperidin-1-ylphenyl)ethylideneamino] 2-fluorobenzoate

InChI

InChI=1S/C20H20F2N2O2/c1-14(23-26-20(25)16-7-3-4-8-17(16)21)15-9-10-19(18(22)13-15)24-11-5-2-6-12-24/h3-4,7-10,13H,2,5-6,11-12H2,1H3/b23-14+

InChI Key

PRJHXPKFBCRSOE-OEAKJJBVSA-N

Isomeric SMILES

C/C(=N\OC(=O)C1=CC=CC=C1F)/C2=CC(=C(C=C2)N3CCCCC3)F

Canonical SMILES

CC(=NOC(=O)C1=CC=CC=C1F)C2=CC(=C(C=C2)N3CCCCC3)F

Origin of Product

United States

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